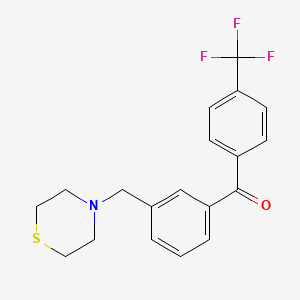

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAJWJPAKFISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643383 | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-49-0 | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halomethylation | Trifluoromethylbenzophenone + formaldehyde + HCl or other halogenating agent | 0-5 | Dichloromethane or similar | 70-85 | Controlled to avoid poly-substitution |

| Nucleophilic substitution | Halomethyl intermediate + thiomorpholine + base (e.g., triethylamine) | 0-25 | Dichloromethane | 75-90 | Stirring under inert atmosphere preferred |

| Purification | Recrystallization or column chromatography | Ambient | Appropriate solvent | - | Ensures removal of unreacted materials |

Analytical and Research Findings on Preparation

Reaction Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.Structural Confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the formation of the thiomorpholinomethyl linkage and the presence of trifluoromethyl groups.Optimization Studies:

Research indicates that lower temperatures (0-10°C) favor higher selectivity and yield by minimizing side reactions such as over-alkylation or decomposition.Scale-Up Considerations:

Industrial synthesis adapts these conditions with optimized solvent volumes, continuous stirring, and controlled addition rates to maintain product quality and yield.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Core Reaction | Nucleophilic substitution of halomethyl trifluoromethylbenzophenone with thiomorpholine |

| Solvent | Dichloromethane or similar aprotic solvents |

| Temperature Range | 0 to 25°C |

| Catalysts/Bases | Mild bases such as triethylamine to facilitate substitution |

| Purification Techniques | Recrystallization, column chromatography |

| Yield Range | 70-90% depending on reaction conditions and scale |

| Analytical Techniques | NMR, IR, MS, TLC, HPLC for monitoring and confirmation |

Research Insights and Notes

- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is significant for medicinal chemistry applications.

- The thiomorpholine moiety introduces sulfur and nitrogen heteroatoms, which can influence binding interactions in biological systems.

- The preparation methods are adaptable to positional isomers (e.g., 3- vs. 4-substituted trifluoromethylbenzophenones), with minor adjustments in reaction conditions.

- Oxidation or reduction of the thiomorpholine sulfur can be performed post-synthesis to generate sulfoxide or sulfone derivatives, expanding the compound’s chemical space.

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the reduction of the carbonyl group.

Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

4’-Trifluoromethylbenzophenone: Lacks the thiomorpholine ring, resulting in different chemical properties and reactivity.

Thiomorpholinomethylbenzophenone: Lacks the trifluoromethyl group, affecting its biological activity and applications.

4’-Trifluoromethylthiobenzophenone:

The uniqueness of 3-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone lies in its combination of the thiomorpholine ring and trifluoromethyl group, which imparts distinctive chemical and biological properties.

Biological Activity

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone (TM-TFB) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

TM-TFB is characterized by the presence of a thiomorpholine ring and a trifluoromethyl group attached to a benzophenone core. The general synthesis involves the reaction of 4'-trifluoromethylbenzophenone with thiomorpholine, typically in an organic solvent like dichloromethane or toluene, under basic conditions using reagents such as potassium carbonate or sodium hydride. The reaction is conducted at moderate temperatures (40-60°C) for several hours to ensure complete conversion.

The biological activity of TM-TFB is attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may include:

- Enzyme Inhibition : TM-TFB can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Interaction : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation : TM-TFB can alter the expression levels of genes associated with various biological processes, including those related to cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that TM-TFB exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its action against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

TM-TFB has also been investigated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. The compound's ability to inhibit tumor growth has been observed in several models, indicating its potential as a therapeutic agent in oncology .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TM-TFB against clinical isolates of Staphylococcus aureus. The results showed that TM-TFB inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The compound's mechanism was linked to disrupting bacterial cell wall synthesis .

Study 2: Anticancer Activity

In another study, TM-TFB was tested on human ovarian carcinoma cell lines (MDAH 2774). The findings indicated that treatment with TM-TFB resulted in a significant reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure. This suggests that TM-TFB may serve as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

To understand the unique properties of TM-TFB, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4'-Trifluoromethylbenzophenone | Lacks thiomorpholine ring | Limited biological activity |

| Thiomorpholinomethylbenzophenone | Lacks trifluoromethyl group | Moderate antimicrobial effects |

| 4'-Trifluoromethylthiobenzophenone | Contains thiol group but lacks the morpholine ring | Variable activity |

TM-TFB's combination of both the thiomorpholine ring and trifluoromethyl group enhances its reactivity and biological activity compared to these similar compounds .

Q & A

Q. How can the synthesis of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone be optimized for higher yield and purity?

- Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as solvent choice, reaction time, and stoichiometry. For example, using tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) as a base facilitates nucleophilic substitution reactions involving thiomorpholine derivatives. Monitoring the reaction progress via thin-layer chromatography (TLC) ensures completion before purification via column chromatography . Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF |

| Base | Triethylamine (2 eq) |

| Reaction Time | 72 hours (room temp) |

| Purification | Column chromatography |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity, particularly the trifluoromethyl and thiomorpholinomethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity assessment, X-ray crystallography is ideal, as demonstrated in spirocyclic phosphazene derivatives . Cross-referencing with computational models (e.g., DFT calculations) can resolve ambiguities in spectral assignments .

Q. How should researchers handle discrepancies in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities or dynamic molecular behavior. Employ preparative HPLC to isolate pure fractions and re-analyze. For fluorine-containing compounds like this, variable-temperature NMR can clarify conformational changes. Cross-validation with X-ray crystallography or alternative spectroscopic methods (e.g., IR) is critical .

Advanced Research Questions

Q. What experimental strategies are effective for studying the environmental fate of this compound?

- Methodological Answer : Design laboratory studies to assess abiotic transformations (hydrolysis, photolysis) and biotic degradation (microbial metabolism). Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to track degradation products. Environmental simulations should mimic real-world conditions (pH, temperature, UV exposure) to evaluate persistence and bioaccumulation potential .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

- Methodological Answer : Molecular docking studies can predict binding affinities with biological targets (e.g., enzymes or receptors). Density functional theory (DFT) calculations elucidate electronic properties of the trifluoromethyl group and thiomorpholine moiety, aiding in rational drug design. Pair computational results with experimental kinetic data to validate reaction mechanisms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. Use fume hoods and personal protective equipment (PPE) due to potential toxicity of thiomorpholine derivatives. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste disposal must comply with regulations for halogenated organic compounds .

Data Contradiction and Validation

Q. How to resolve contradictions between theoretical and experimental data in reactivity studies?

- Methodological Answer : Discrepancies often stem from oversimplified computational models. Incorporate solvation effects and entropy corrections in simulations. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling can clarify reaction pathways. Collaborative interdisciplinary review (e.g., between synthetic and computational chemists) ensures robust interpretation .

Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer : Standardize protocols using detailed reaction logs (e.g., exact reagent grades, equipment calibration). Share raw spectral data and crystallographic files (CIF) via open-access repositories. Participate in interlaboratory comparisons to identify variables affecting reproducibility, such as trace moisture in solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.